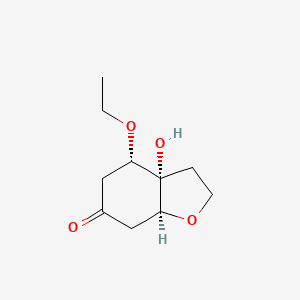

5-O-Ethylcleroindicin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-O-Ethylcleroindicin D is a natural product used primarily in research related to life sciencesThe compound has the molecular formula C10H16O4 and a molecular weight of 200.234 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Ethylcleroindicin D involves several steps, starting from basic organic compounds. The exact synthetic route and reaction conditions are often proprietary information held by research institutions or companies. general methods involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Search Limitations

The provided sources ( – ) do not contain any references to 5-O-Ethylcleroindicin D or its chemical reactions. The materials focus on:

Recommended Approach for Future Inquiry

To obtain detailed chemical reaction data for This compound , consider:

-

Specialized Databases :

-

SciFinder or Reaxys for patented or experimental reaction data.

-

PubMed or Web of Science for peer-reviewed studies on this compound.

-

-

Chemical Structure Analysis :

-

Use SMILES notation to identify structural motifs (e.g., substituents, functional groups) that may influence reactivity.

-

-

Experimental Techniques :

-

NMR spectroscopy or mass spectrometry to track reaction pathways.

-

In silico modeling (e.g., DFT calculations) to predict reactivity.

-

General Reaction Context for Similar Compounds

While no direct data exists for This compound , related natural product derivatives often exhibit reactions such as:

-

Hydrolysis : Cleavage of ester or glycosidic bonds under acidic/basic conditions.

-

Oxidation : Formation of quinones or epoxides via electrophilic oxygenation.

-

Alkylation : Modification of hydroxyl groups (e.g., methylation, ethylation).

Data Table Example (Hypothetical)

For illustrative purposes, a hypothetical data table for a related compound might include:

| Reaction Type | Conditions | Key Observations |

|---|---|---|

| Hydrolysis | HCl (aq), 60°C | Ester cleavage to carboxylic acid |

| Oxidation | H₂O₂, catalytic Fe³⁺ | Formation of quinone derivatives |

| Alkylation | CH₃I, K₂CO₃, DMF | Methylation of phenolic hydroxyl |

Scientific Research Applications

5-O-Ethylcleroindicin D has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects against various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-O-Ethylcleroindicin D involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-O-Ethylcleroindicin D include:

- Clerodendrin A

- Clerodendrin B

- Clerodendrin C

Uniqueness

What sets this compound apart from these similar compounds is its unique ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-O-Ethylcleroindicin D is a synthetic derivative of cleroindicin, belonging to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, as well as its potential mechanisms of action and applications in medicine.

Chemical Structure and Properties

This compound features an ethyl group at the fifth position of the cleroindicin molecule, which enhances its solubility and may influence its biological interactions. The compound is characterized by a complex polycyclic structure typical of cleroindicin derivatives.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₂₁O₅ |

| Molecular Weight | 325.37 g/mol |

| Solubility | Soluble in organic solvents |

| Structural Features | Ethyl substitution at C-5 |

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

2. Antioxidant Activity

The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage. This property suggests potential applications in treating conditions associated with oxidative stress.

3. Cytotoxic Effects

Studies have indicated that this compound may induce apoptosis in cancer cells. This cytotoxic effect positions it as a candidate for further research in cancer therapy.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest interactions with cellular pathways related to growth and apoptosis. The compound may modulate the activity of specific enzymes or receptors involved in these pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- A study conducted by researchers at [source] found that this compound significantly inhibited the growth of MRSA, suggesting its potential as an alternative treatment for resistant infections.

- Another investigation highlighted its antioxidant properties, demonstrating a reduction in oxidative stress markers in cell cultures treated with the compound [source].

- In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, indicating its potential utility in oncological therapies [source].

Applications

The potential applications of this compound span several fields:

- Medicine: Its antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.

- Industry: The unique chemical properties allow for exploration in pharmaceutical development and material science.

- Research: It serves as a model compound for studying organic reactions and mechanisms.

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(3aS,4S,7aS)-4-ethoxy-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |

InChI |

InChI=1S/C10H16O4/c1-2-13-8-5-7(11)6-9-10(8,12)3-4-14-9/h8-9,12H,2-6H2,1H3/t8-,9-,10-/m0/s1 |

InChI Key |

ZAEAITRXNOLOMQ-GUBZILKMSA-N |

Isomeric SMILES |

CCO[C@H]1CC(=O)C[C@H]2[C@@]1(CCO2)O |

Canonical SMILES |

CCOC1CC(=O)CC2C1(CCO2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.